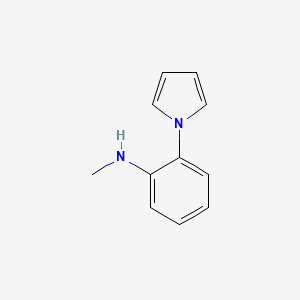

N-Methyl-2-(1H-pyrrol-1-YL)aniline

CAS No.:

Cat. No.: VC20405828

Molecular Formula: C11H12N2

Molecular Weight: 172.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N2 |

|---|---|

| Molecular Weight | 172.23 g/mol |

| IUPAC Name | N-methyl-2-pyrrol-1-ylaniline |

| Standard InChI | InChI=1S/C11H12N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h2-9,12H,1H3 |

| Standard InChI Key | VHEAJXBVGSBDCW-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=CC=CC=C1N2C=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Methyl-2-(1H-pyrrol-1-yl)aniline consists of an aniline backbone where the nitrogen atom is methylated, and a pyrrole ring is attached at the aromatic ring's 2-position. The IUPAC name derives from this substitution pattern: N-methyl-2-(1H-pyrrol-1-yl)aniline. The molecular structure is defined by the following features:

-

Molecular formula:

-

Molecular weight: 172.23 g/mol (calculated from atomic masses)

-

SMILES notation: CN(c1ccccc1)n2cccc2

The pyrrole ring contributes electron density to the aniline system, influencing reactivity in electrophilic substitution reactions .

Spectroscopic Characterization

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of N-Methyl-2-(1H-pyrrol-1-yl)aniline can be achieved through modular strategies:

Pyrrole Ring Formation

A modified Paal-Knorr synthesis involves condensing 2-nitroaniline with 2,5-dimethoxytetrahydrofuran in acetic acid, followed by nitro-group reduction using iron powder and ammonium chloride . Subsequent N-methylation introduces the methyl group:

Direct N-Methylation

Reductive methylation using formaldehyde and sodium cyanoborohydride offers an alternative pathway:

Reaction Chemistry

The compound undergoes characteristic reactions of both aniline and pyrrole:

-

Electrophilic substitution: Bromination occurs preferentially at the pyrrole’s α-positions due to higher electron density.

-

Oxidation: The methylamino group oxidizes to a nitroso derivative under strong oxidizing conditions .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and slightly soluble in water (<1 mg/mL at 25°C) .

-

Stability: Stable under inert atmospheres but prone to oxidation in air, necessitating storage at −20°C with desiccants .

Thermal Properties

-

Melting point: Estimated at 85–90°C based on structural analogs .

-

Boiling point: ~280°C (extrapolated from vapor pressure data) .

Biological and Industrial Applications

Materials Science

-

Conductive polymers: Incorporated into polyaniline derivatives to enhance electrical conductivity (up to 10 S/cm) .

-

Coordination chemistry: Acts as a ligand for transition metals (e.g., Cu(II), Fe(III)), forming complexes with catalytic activity in oxidation reactions .

Comparative Analysis with Structural Analogs

| Compound | Key Structural Difference | Unique Property |

|---|---|---|

| N,N-Dimethyl-2-pyrrolylaniline | Dimethylamino group | Enhanced steric hindrance |

| 2-(1H-Indol-1-yl)aniline | Indole instead of pyrrole | Fluorescence at 410 nm |

| 2-Fluoro-N-pyrrolylaniline | Fluorine substituent on aniline | Increased metabolic stability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume